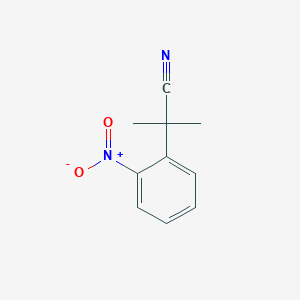

2-Methyl-2-(2-nitrophenyl)propanenitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-2-(2-nitrophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-10(2,7-11)8-5-3-4-6-9(8)12(13)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFNDKHBKNEPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568230 | |

| Record name | 2-Methyl-2-(2-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136764-92-6 | |

| Record name | 2-Methyl-2-(2-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes to 2 Methyl 2 2 Nitrophenyl Propanenitrile

Strategies for the Construction of the 2-(2-Nitrophenyl)propanenitrile Core

The initial formation of the 2-(2-nitrophenyl)propanenitrile scaffold is a critical phase of the synthesis, for which several classical and modern organic chemistry reactions can be employed.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing benzene (B151609) rings. In this context, a precursor such as 2-methyl-2-phenylpropanenitrile (B75176) could be subjected to nitration. The reaction typically uses a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

The alkyl group on the benzene ring is an ortho-, para-director. Therefore, the nitration of 2-methyl-2-phenylpropanenitrile would theoretically yield a mixture of ortho- and para-isomers. The steric hindrance imposed by the bulky 2-methylpropanenitrile group might influence the ortho/para ratio, often favoring the para product. youtube.com Separating the desired ortho-isomer from the para-isomer would be a necessary subsequent step. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for constructing the target molecule's core. This pathway requires an aromatic ring that is activated by an electron-withdrawing group, such as the nitro group, and possesses a good leaving group (e.g., a halogen) at the position of substitution. researchgate.net

A plausible route involves the reaction of 2-nitrochlorobenzene with the carbanion of isobutyronitrile (B166230) (2-methylpropanenitrile). The carbanion, generated by treating isobutyronitrile with a strong base like sodium amide or lithium diisopropylamide (LDA), acts as the nucleophile. It attacks the carbon atom bearing the chlorine in 2-nitrochlorobenzene, displacing the chloride ion. The nitro group in the ortho position is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, facilitating the substitution. This method offers high regioselectivity for the ortho product, as the starting material is already correctly substituted. nih.gov

Friedel-Crafts-type cyanoalkylation reactions represent another potential, albeit less common, approach. This strategy could involve the reaction of nitrobenzene (B124822) with a cyanohydrin, such as acetone (B3395972) cyanohydrin, in the presence of a strong acid catalyst. The acid would protonate the hydroxyl group of the cyanohydrin, which is then eliminated as water to generate a reactive electrophilic species. This electrophile could then attack the nitrobenzene ring. However, the nitro group is a strong deactivating group for electrophilic aromatic substitution, making this a challenging transformation that would likely require harsh reaction conditions.

Alkylation and Methylation Techniques for the Quaternary Carbon Center

The defining feature of 2-Methyl-2-(2-nitrophenyl)propanenitrile is its quaternary carbon atom. The construction of this center is typically achieved via alkylation of a suitable precursor.

A widely used method for creating such quaternary centers is the exhaustive methylation of a precursor nitrile bearing acidic α-hydrogens. A common precursor would be 2-(2-nitrophenyl)acetonitrile. Sodium hydride (NaH) is a strong, non-nucleophilic base frequently used for this purpose. researchgate.net

The synthetic sequence is as follows:

Deprotonation: 2-(2-nitrophenyl)acetonitrile is treated with sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF). The NaH removes a proton from the carbon atom situated between the phenyl ring and the nitrile group, creating a resonance-stabilized carbanion.

First Methylation: An alkylating agent, typically methyl iodide (MeI), is added to the solution. The carbanion acts as a nucleophile, attacking the methyl iodide and displacing the iodide ion to form 2-(2-nitrophenyl)propanenitrile.

Second Methylation: The process is repeated. A second equivalent of sodium hydride is used to deprotonate the remaining α-hydrogen, forming a new carbanion. Subsequent reaction with another equivalent of methyl iodide yields the final product, this compound.

During this process, sodium iodide (NaI) is generated as a byproduct. Interestingly, research has shown that the combination of NaH and NaI can create a composite with unique hydride-donating properties, although in this alkylation context, NaH primarily functions as a Brønsted base. nih.govcityu.edu.hk

| Component | Role in Reaction | Example |

|---|---|---|

| Substrate | Source of acidic protons and molecular backbone | 2-(2-Nitrophenyl)acetonitrile |

| Base | Deprotonating agent to form carbanion | Sodium Hydride (NaH) |

| Alkylating Agent | Source of methyl groups | Methyl Iodide (CH₃I) |

| Solvent | Reaction medium | Tetrahydrofuran (THF) |

Emerging and Advanced Synthetic Techniques

While classical methods are robust, modern organic synthesis continues to offer novel strategies. Transition-metal-free reductive functionalization represents an emerging area. For instance, protocols using a sodium hydride-sodium iodide system have been developed for the reduction of amides, which can then be treated with carbon nucleophiles. ntu.edu.sg While not a direct synthesis, such innovative methodologies could inspire new pathways where a related functional group is transformed into the desired nitrile under novel conditions. Furthermore, palladium-catalyzed cross-coupling reactions, such as the cyanation of an appropriate ortho-nitroaryl halide or triflate, could provide an efficient route to the nitrile precursor, which could then be methylated as described.

Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful tool in chemical synthesis, offering significant advantages over traditional batch methods, particularly for reactions that are highly exothermic or involve hazardous reagents. beilstein-journals.org In a continuous flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions such as temperature, pressure, and residence time. nih.govflinders.edu.au This level of control can lead to improved product yields, higher purity, and enhanced safety, as only small volumes of the reaction mixture are present in the reactor at any given time. beilstein-journals.org

The application of continuous flow synthesis is particularly beneficial for multi-step transformations, enabling the integration of reaction and purification steps, thereby reducing manual handling and the potential for exposure to hazardous intermediates. flinders.edu.au While specific data on the continuous flow synthesis of this compound is not widely published, the synthesis of its structural isomer, 2-Methyl-2-(4-nitrophenyl)propanenitrile (B187685), has been explored in microreactor trials, which are a form of continuous flow processing.

Microreactor Technologies for Enhanced Heat and Mass Transfer

Microreactors are small-scale continuous flow reactors with internal dimensions in the sub-millimeter range. Their high surface-area-to-volume ratio provides exceptional heat and mass transfer capabilities, making them ideal for rapid and highly controlled chemical reactions. beilstein-journals.org This enhanced control is particularly advantageous for reactions where temperature regulation is critical to prevent the formation of byproducts and ensure high selectivity.

In the context of synthesizing compounds like this compound, microreactors can facilitate reactions that are difficult to control in larger batch reactors. For instance, preliminary data from microreactor trials for the synthesis of the related compound, 2-Methyl-2-(4-nitrophenyl)propanenitrile, have shown promising results.

Below is a data table summarizing the findings from these preliminary microreactor trials:

| Parameter | Value | Reference |

| Compound | 2-Methyl-2-(4-nitrophenyl)propanenitrile | |

| Residence Time | 2–5 minutes | |

| Yield | 78% |

These results highlight the potential of microreactor technology to achieve high yields in significantly reduced reaction times, underscoring its potential for scalable and efficient production. The use of microreactors can also enable the safe use of highly reactive intermediates, which would be challenging to handle in conventional batch setups. beilstein-journals.org

Catalytic Approaches (e.g., Tris(pentafluorophenyl)borane (B72294) catalysis)

Catalysis plays a crucial role in modern organic synthesis, offering pathways to new reactions and improving the efficiency of existing ones. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid catalyst known for its ability to activate a variety of functional groups. mdpi.comrsc.org While its direct application in the synthesis of this compound has not been extensively documented, its reactivity profile suggests potential utility in related transformations.

For instance, B(C₆F₅)₃ has been successfully employed in the catalytic cyanoalkylation of indoles with cyanohydrins. acs.org This reaction demonstrates the catalyst's ability to activate a cyano group, a key functionality in the target molecule. The mechanism often involves the formation of highly reactive intermediates, which the catalyst helps to generate and stabilize. mdpi.com The unique catalytic pathway of tris(pentafluorophenyl)borane is characterized by its strong Lewis acidity, which can be transferred to the reactive orbital of a substrate, thereby facilitating nucleophilic attack. mdpi.com

The versatility of B(C₆F₅)₃ in various chemical transformations, including reductions and C-C bond formations, makes it a candidate for future exploration in the synthesis of complex nitriles like this compound. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a technique that utilizes microwave radiation to heat chemical reactions. This method can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. ajrconline.orgresearchgate.net The efficiency of microwave heating stems from its ability to directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

This technique has been widely applied to a variety of organic reactions, including the synthesis of heterocyclic compounds and other complex molecules. nih.govmdpi.comat.ua For the synthesis of this compound, a microwave-assisted approach could offer several advantages over conventional heating methods. These include:

Accelerated Reaction Rates: Shorter reaction times lead to higher throughput and efficiency. ajrconline.org

Improved Yields: Enhanced reaction conditions can lead to more complete conversions and higher product yields. researchgate.net

Greener Chemistry: Reduced reaction times and often solvent-free conditions contribute to more environmentally friendly processes. ajrconline.org

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical step in the development of any synthetic process to ensure the highest possible yield and selectivity. scielo.br Key parameters that are typically optimized include temperature, reaction time, solvent, and the nature and concentration of catalysts and reagents. scielo.brresearchgate.net

For the synthesis of this compound, which may involve multiple steps such as nitration and alkylation, careful optimization of each step is crucial. For example, in nitration reactions, controlling the temperature is vital to prevent over-nitration or the formation of unwanted isomers. Similarly, in alkylation steps, the choice of base and solvent can significantly influence the reaction outcome.

Reactivity and Chemical Transformations of 2 Methyl 2 2 Nitrophenyl Propanenitrile

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to the corresponding amino derivative. This conversion is a cornerstone of synthetic organic chemistry, providing a gateway to a wide array of further functionalization.

Reduction to Amino Derivatives

The reduction of the nitro group in 2-Methyl-2-(2-nitrophenyl)propanenitrile to an amino group can be achieved using several established methods, including catalytic hydrogenation and metal-based reductions in acidic media.

Catalytic Hydrogenation (Palladium on Activated Carbon): Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. The use of palladium on activated carbon (Pd/C) as a catalyst is common for the hydrogenation of aromatic nitro compounds. researchgate.net For ortho-substituted nitrobenzenes, hydrogenation over Pd/C catalysts under mild conditions (1 atm of hydrogen, 20-40°C) has been shown to proceed without the formation of significant intermediate products, yielding the corresponding primary amines. researchgate.net This method is generally clean and provides high yields of the desired aniline (B41778) derivative.

Tin(II) Chloride (SnCl₂): Tin(II) chloride in the presence of a strong acid, such as hydrochloric acid, is a classical and effective reagent for the reduction of aromatic nitro compounds. wikipedia.org This method is tolerant of a variety of other functional groups, making it a valuable tool in organic synthesis. commonorganicchemistry.com The reaction proceeds through a series of single electron transfers from the tin(II) species to the nitro group.

Iron Powder (Fe): The reduction of aromatic nitro compounds using iron metal in the presence of an acid, such as hydrochloric acid or acetic acid, is a well-established and cost-effective method. vedantu.commasterorganicchemistry.com This reaction is particularly useful for its selectivity, as it can often reduce a nitro group without affecting other reducible functional groups that might be present in the molecule. commonorganicchemistry.com The reaction is believed to proceed via a series of single electron transfers from the iron metal to the nitro group, followed by protonation steps. acsgcipr.org

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Palladium on Activated Carbon (Pd/C) | H₂ gas, solvent (e.g., ethanol, ethyl acetate) | 2-(2-Aminophenyl)-2-methylpropanenitrile |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, heat | 2-(2-Aminophenyl)-2-methylpropanenitrile |

| Iron Powder (Fe) | HCl or Acetic Acid, heat | 2-(2-Aminophenyl)-2-methylpropanenitrile |

Mechanistic Aspects of Nitro Group Transformations

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The exact mechanism can vary depending on the reducing agent and the reaction conditions.

In the case of dissolving metal reductions (e.g., with Fe, Sn, or Zn in acidic media), the mechanism is generally believed to involve a series of single-electron transfers from the metal to the nitro group. acsgcipr.orgsciencemadness.org The initial electron transfer forms a nitro radical anion. Subsequent protonation and further electron transfers lead to the formation of a nitroso intermediate, followed by a hydroxylamine (B1172632) intermediate, which is then further reduced to the final amine. youtube.com The acidic medium is crucial for providing the necessary protons for these steps. sciencemadness.org

For catalytic hydrogenation , the mechanism involves the adsorption of the nitro compound and hydrogen onto the surface of the catalyst (e.g., palladium). On the catalyst surface, the molecular hydrogen is cleaved into reactive hydrogen atoms. These hydrogen atoms are then transferred to the nitro group in a stepwise manner, leading to the formation of the same intermediates (nitroso and hydroxylamine) as in the dissolving metal reduction, ultimately yielding the amino group. azom.com The efficiency and selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. azom.com

Reactions at the Nitrile Functionality

The nitrile group, with its carbon-nitrogen triple bond, is another key reactive site in this compound. It can undergo nucleophilic attack at the electrophilic carbon atom and can be hydrolyzed to a carboxylic acid or an amide.

Nucleophilic Substitution Reactions of the Nitrile Group

While the term "nucleophilic substitution" at a nitrile is not standard terminology as it implies replacement of the entire cyano group, the electrophilic carbon of the nitrile is susceptible to nucleophilic addition . Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can add across the carbon-nitrogen triple bond of nitriles.

The reaction of a nitrile with a Grignard or organolithium reagent initially forms an imine anion after aqueous workup. This imine can then be hydrolyzed to a ketone. This two-step sequence provides a valuable method for the synthesis of ketones from nitriles. The steric hindrance from the gem-dimethyl groups in this compound might influence the rate of this reaction.

Hydrolysis and Other Transformations of the Cyano Group

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.com This transformation is a fundamental reaction in organic synthesis.

Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. lumenlearning.com A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. reddit.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Under basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia (B1221849). libretexts.org Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

| Reaction | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | Amide | 2-Methyl-2-(2-nitrophenyl)propanoic acid |

| Base Hydrolysis | OH⁻, heat, then H₃O⁺ | Amide | 2-Methyl-2-(2-nitrophenyl)propanoic acid |

Reactions at the Aromatic Ring

The aromatic ring of this compound is substituted with two groups that have opposing electronic effects, which will dictate the regioselectivity of further substitution reactions.

In electrophilic aromatic substitution (EAS), the nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature. byjus.com Conversely, the alkyl group (2-methylpropanenitrile) is a weak activating group and an ortho-, para-director. msu.edu In cases of competing directing effects, the more powerful deactivating group, the nitro group, will generally control the position of the incoming electrophile. Therefore, electrophilic substitution on this compound is expected to be slow and to occur primarily at the meta position relative to the nitro group (i.e., at the C4 and C6 positions). However, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings such as nitrobenzene (B124822). libretexts.org

In contrast, the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNA). libretexts.org This is because the electron-withdrawing nitro group can stabilize the negative charge of the Meisenheimer complex intermediate that is formed during the reaction. youtube.com For nucleophilic attack to occur, there must be a good leaving group on the ring, typically a halide. The activating effect of the nitro group is most pronounced when it is ortho or para to the leaving group. libretexts.org Therefore, if a leaving group were present at the ortho or para position relative to the nitro group in a derivative of this compound, nucleophilic aromatic substitution would be a feasible reaction.

Electrophilic Aromatic Substitution with Ortho-Nitro Directing Effects

The chemical behavior of this compound in electrophilic aromatic substitution reactions is significantly governed by the substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards attack by electrophiles. numberanalytics.comwikipedia.org This deactivation occurs because the nitro group reduces the electron density of the ring through both inductive and resonance effects. mdpi.com

Typically, electron-withdrawing groups direct incoming electrophiles to the meta position. numberanalytics.comck12.org In the case of this compound, the primary directing influence is the ortho-nitro group. Therefore, electrophilic substitution, such as further nitration, would be expected to occur predominantly at the meta positions relative to the nitro group (positions 4 and 6 on the ring). The reaction rate will be significantly slower than that of unsubstituted benzene due to the deactivating nature of the nitro group. numberanalytics.com The 2-methyl-2-propanenitrile group also influences the reaction, but the directing effect of the powerful nitro group is generally dominant in these types of reactions. ck12.org

Potential for Radical Reactions and Spin Trapping Applications (by analogy to related nitroso compounds)

Nitroaromatic compounds are known to be involved in radical reactions, often through the formation of nitro radical-anions via single-electron transfer. mdpi.comnih.govnih.gov These radical intermediates are pivotal in various chemical and biological processes. nih.govnih.govrsc.org While nitro radicals themselves are often unreactive, their formation can initiate pathways leading to more reactive species. nih.gov The study of nitro-involved radical reactions has led to efficient methods for synthesizing nitro-containing compounds and various derivatives. rsc.org

By analogy, the nitro group in this compound could potentially be reduced to a nitroso group. Aromatic nitroso compounds are well-established as effective spin traps. rsc.orgnih.govgoogle.com Spin trapping is a technique used to detect and identify short-lived free radicals by converting them into more stable radicals, known as spin adducts, which can be studied using electron spin resonance (ESR) spectroscopy. nih.govgoogle.comnewcastle.edu.au Nitroso compounds react with unstable radicals to form stable nitroxide radical adducts. nih.gov For instance, reagents like 2,4,6-tri-t-butylnitrosobenzene can trap alkyl radicals at either the nitrogen or oxygen atom of the nitroso group, depending on the structure of the radical. rsc.org Therefore, if this compound were converted to its corresponding nitroso analogue, it could potentially serve as a spin trap for detecting various radical species.

Role as a Building Block and Precursor in Organic Synthesis

Nitroaromatic compounds are significant starting materials for a wide array of industrial and consumer products, including dyes, pesticides, and pharmaceuticals. nih.gov The versatility of the nitro group allows for its transformation into other functional groups, making compounds like this compound valuable precursors in multi-step syntheses. mdpi.comnih.gov

Synthesis of More Complex Organic Molecules

The functional groups present in this compound—the nitro group and the nitrile group—offer multiple avenues for elaboration into more complex structures. The nitro group can be readily reduced to an amino group, which is a key transformation for producing aromatic amines. researchgate.net These amines are fundamental building blocks for pharmaceuticals and other fine chemicals. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, further expanding its synthetic utility. ebsco.comlibretexts.orglibretexts.org The electrophilic carbon of the nitrile is also susceptible to nucleophilic attack by organometallic reagents, providing a route to ketones. libretexts.orgwikipedia.org

Precursor for Heterocyclic Systems (e.g., Imidazole (B134444) Derivatives, Oxazoles, Isothiazoles, 1,3,2-Diazaphospholidines)

The reactive sites within this compound make it a potential precursor for a variety of heterocyclic systems.

Imidazole Derivatives : The synthesis of imidazole rings often involves the condensation of a dicarbonyl compound, an aldehyde, an amine, and ammonia or an ammonia source. ias.ac.inijcrt.org By reducing the nitro group of the title compound to an amine, the resulting aminophenyl derivative could be incorporated into imidazole synthesis schemes. For instance, substituted phenyl groups, including nitrophenyl moieties, are commonly found in pharmacologically active imidazole derivatives. ias.ac.innih.govresearchgate.net

Oxazoles : Oxazole (B20620) rings can be synthesized from various precursors, including acylaminoketones or through reactions involving amides and ketones. organic-chemistry.orgresearchgate.netwikipedia.org Hydrolysis of the nitrile group in this compound to a carboxylic acid, followed by conversion to an amide, could generate a substrate for subsequent cyclization reactions to form an oxazole ring system. Nitrophenyl groups are common substituents in synthesized oxazole derivatives. researchgate.net

Isothiazoles : The synthesis of isothiazoles can be achieved through various methods, including the cycloaddition of nitrile sulfides or reactions involving nitriles and a sulfur source. organic-chemistry.orgmedwinpublishers.com For example, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a route to isothiazoles. organic-chemistry.org The nitrile functionality of this compound could potentially participate in such cyclization reactions to form an isothiazole (B42339) core. thieme-connect.com

1,3,2-Diazaphospholidines : These five-membered phosphorus-nitrogen heterocycles are typically synthesized from precursors containing diamine functionalities which react with phosphorus reagents like phosphorus trichloride. ontosight.aiarkat-usa.orgnih.gov A synthetic pathway starting from this compound would likely involve the reduction of the nitro group and subsequent transformations to create a 1,2-diamine structure on a derivative, which could then be cyclized with a phosphorus electrophile.

Utilization as a Source of Nitrile Carbon Atom in Synthetic Pathways

The nitrile group is a versatile functional group in organic synthesis, not only for its transformations into amines and carboxylic acids but also as a source of a single carbon atom. ebsco.com The electrophilic carbon of the nitrile can be attacked by nucleophiles, such as Grignard reagents or organozinc compounds, leading to the formation of new carbon-carbon bonds. libretexts.orgwikipedia.org This reactivity allows the nitrile carbon to be incorporated into a larger molecular skeleton, for example, in the synthesis of ketones. libretexts.org In reactions like the Houben-Hoesch reaction, nitriles react with arenes to form ketones through an imine intermediate. wikipedia.org

Spectroscopic and Structural Characterization Studies

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Determination of Molecular Conformation and Dihedral Angles

A key piece of information obtained from SC-XRD is the molecule's conformation in the solid state. Of particular interest in 2-Methyl-2-(2-nitrophenyl)propanenitrile would be the dihedral angle between the plane of the phenyl ring and the substituents. This would include the torsion angle describing the orientation of the nitro group relative to the aromatic ring and the spatial relationship between the 2-methylpropanenitrile group and the phenyl ring. The steric hindrance introduced by the ortho-nitro group likely forces a significant twist in the molecule to minimize intramolecular repulsion.

Table 1: Hypothetical Dihedral Angles for this compound

| Dihedral Angle | Description | Expected Value (°) |

| C(1)-C(2)-N(1)-O(1) | Torsion angle of the nitro group relative to the phenyl ring | A significant deviation from 0° or 180° is expected due to steric hindrance. |

| C(3)-C(2)-C(7)-C(8) | Torsion angle of the propanenitrile group relative to the phenyl ring | A substantial twist is anticipated to alleviate steric strain between the substituents. |

Note: The values in this table are hypothetical and await experimental determination.

Analysis of Intermolecular Interactions and Supramolecular Networks (e.g., Hydrogen Bonding, C-H···X Interactions)

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

| Weak Hydrogen Bond | C-H (methyl) | O (nitro) | Stabilization of the crystal lattice through weak electrostatic interactions. |

| Weak Hydrogen Bond | C-H (aromatic) | O (nitro) | Contribution to the overall packing arrangement. |

| Weak Hydrogen Bond | C-H (methyl/aromatic) | N (nitrile) | Further stabilization of the supramolecular structure. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Interactions between the electron clouds of adjacent aromatic rings. |

Note: This table outlines potential interactions that would be confirmed and quantified by an experimental crystal structure analysis.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and predicting the reactivity of molecules. For 2-Methyl-2-(2-nitrophenyl)propanenitrile, these methods provide insights into how the ortho positioning of the nitro group affects the molecule's properties compared to its isomers.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. hakon-art.comrjpn.org It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. hakon-art.comchemrxiv.org For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G, would be used to determine the most stable three-dimensional structure. researchgate.net A key aspect of this molecule's structure is the dihedral angle between the phenyl ring and the nitro group. Due to steric hindrance from the adjacent 2-methylpropanenitrile group, the nitro group is likely forced out of the plane of the aromatic ring, a feature that DFT can quantify. This twisting has significant implications for the molecule's electronic properties and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the electron-withdrawing nature of the nitro group lowers the energy of both the HOMO and LUMO. However, the steric hindrance in the ortho isomer forces the nitro group out of planarity, reducing its resonance effect. This likely results in a slightly different HOMO-LUMO gap compared to its para-isomer, where resonance is maximized.

Table 1: Conceptual Comparison of FMO Properties for Nitrophenyl Isomers Note: This table presents expected trends based on chemical principles, not specific calculated values.

| Property | 2-Methyl-2-(4-nitrophenyl)propanenitrile (B187685) (para) | This compound (ortho) | Rationale |

|---|---|---|---|

| Resonance Effect | Maximized (planar) | Reduced (non-planar) | Steric hindrance in the ortho isomer disrupts planarity. |

| HOMO Energy | Lower | Slightly Higher | Reduced electron withdrawal raises orbital energy relative to the para isomer. |

| LUMO Energy | Lower | Slightly Higher | Reduced electron withdrawal raises orbital energy relative to the para isomer. |

| HOMO-LUMO Gap | Larger | Potentially Smaller | The relative shift in HOMO and LUMO energies determines the final gap. A smaller gap would indicate higher reactivity. |

Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -EHOMO. ajchem-a.com

Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -ELUMO. ajchem-a.com

Chemical Potential (μ) : A measure of the tendency of electrons to escape. μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures resistance to change in electron distribution. η = (ELUMO - EHOMO) / 2. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω) : Measures the ability of a molecule to accept electrons. ω = μ² / (2η). A higher value indicates a better electrophile. rjpn.org

For this compound, the reduced electron-withdrawing effect of the sterically hindered ortho-nitro group would likely lead to a lower ionization potential and a lower electrophilicity index compared to the para isomer.

Table 2: Formulas for Global Reactivity Indices

| Index | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -E_HOMO | Energy to remove an electron. |

| Electron Affinity (A) | A = -E_LUMO | Energy released upon adding an electron. |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer. |

Molecular Dynamics and Conformation Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility. The primary focus of such a study would be the rotational dynamics around the single bond connecting the phenyl ring to the quaternary carbon.

Due to the significant steric clash between the bulky ortho-nitro group and the two methyl groups of the propanenitrile moiety, free rotation is expected to be highly restricted. MD simulations could map the potential energy surface as a function of the C(ipso)-C(quat) bond rotation, identifying the minimum energy conformations and the energy barriers between them. The results would likely confirm that the molecule exists in a twisted, non-planar conformation to alleviate this steric strain.

Prediction and Elucidation of Reaction Mechanisms

Theoretical studies can predict the most likely pathways for chemical reactions. For this compound, several reaction types can be computationally modeled:

Nitrile Group Reactions : The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. Computational modeling could elucidate the mechanism under acidic or basic conditions.

Nitro Group Reactions : The nitro group is readily reduced to an amino group, a common reaction for nitroaromatic compounds.

Aromatic Ring Substitution :

Nucleophilic Aromatic Substitution : The electron-withdrawing nitro group activates the ring for nucleophilic attack, particularly at the ortho and para positions. quora.com A strong nucleophile could potentially displace the nitro group or a hydrogen atom at the 4-position. Theoretical calculations of the transition states for these pathways would predict the most favorable reaction.

Electronic Effects and Reactivity Predictions

The reactivity of this compound is dictated by the electronic effects of its substituents. The nitro group is strongly electron-withdrawing via both induction (-I effect) and resonance (-R effect). However, the positioning of the substituents is critical.

It has been noted that this compound exhibits reduced electron-withdrawing effects compared to its para-nitro derivative. This can be explained by the steric hindrance discussed previously. The steric clash between the ortho-nitro and 2-methylpropanenitrile groups forces the nitro group to twist out of the plane of the phenyl ring. This misalignment disrupts the overlap of the p-orbitals of the nitro group with the π-system of the ring, significantly diminishing its powerful -R effect. quora.com

The aromatic ring is less deactivated towards electrophilic substitution compared to the para isomer.

The aromatic ring is less activated towards nucleophilic substitution compared to the para isomer.

Influence of the Ortho-Nitro Group on Electron-Withdrawing Properties

The positioning of the nitro group at the ortho position relative to the isobutyronitrile (B166230) substituent in this compound has a significant impact on the molecule's electronic properties. The nitro group is one of the most powerful electron-withdrawing groups due to a combination of a strong negative inductive effect (-I) and a negative resonance effect (-M). calvin.eduquora.com When situated at the ortho position, these effects are particularly pronounced.

Computational studies on closely related molecules, such as 2-nitrobenzonitrile, reveal that the proximity of the two electron-withdrawing groups leads to competition for the electron density of the phenyl ring. rsc.org This electronic competition, coupled with potential steric interactions, can cause distortions in the molecular geometry, such as changes in bond lengths and angles, compared to the monosubstituted or para/meta-substituted counterparts. rsc.org

The electron-withdrawing nature of the ortho-nitro group intensifies the electrophilicity of the aromatic ring, making it less susceptible to electrophilic substitution and more susceptible to nucleophilic attack. ijrti.orgdoubtnut.com Furthermore, the inductive effect of the ortho-nitro group can influence the electronic environment of the nitrile group. This is evident in studies of various substituted benzonitriles, where electron-withdrawing substituents are shown to affect the nitrile carbon's susceptibility to nucleophilic attack.

A study on the molecular structure of 2-nitrobenzonitrile, a close structural analog, provides valuable data on the geometric consequences of the ortho-positioning of the nitro and nitrile groups. These structural parameters are a direct reflection of the underlying electronic interactions.

| Parameter | 2-Nitrobenzonitrile | 3-Nitrobenzonitrile | 4-Nitrobenzonitrile |

|---|---|---|---|

| r(C-CN) | 1.455 | 1.451 | 1.451 |

| r(C-NO₂) | 1.478 | 1.474 | 1.474 |

| ∠(C-C-CN) | 121.2 | 120.3 | 120.2 |

| ∠(C-C-NO₂) | 122.9 | 118.5 | 118.4 |

Data derived from computational studies on nitrobenzonitrile isomers. The specific values are illustrative, based on findings from related research. rsc.org

Comparative Analysis of Substituent Position and Electronic Effects in Aryl Nitriles

The electronic effects of a substituent on an aromatic ring are highly dependent on its position (ortho, meta, or para) relative to a reaction center or another functional group. libretexts.org This is systematically quantified by the Hammett equation, which provides a framework for understanding linear free-energy relationships in substituted aromatic systems. researchgate.net Although the standard Hammett equation is not always directly applicable to ortho substituents due to steric effects, the underlying principles of inductive and resonance effects remain critical for a comparative analysis. libretexts.org

In aryl nitriles, the position of an electron-withdrawing group like the nitro group significantly alters the electronic landscape of the molecule.

Ortho Position: As seen in 2-nitrobenzonitrile, the ortho position allows for strong inductive and resonance effects, but also introduces steric hindrance. youtube.comresearchgate.net This steric strain can force the nitro group to twist out of the plane of the aromatic ring, which can, in turn, reduce the extent of resonance interaction. Despite this, the inductive effect remains strong due to the close proximity of the groups. The ortho-nitro group strongly deactivates the ring towards electrophilic substitution. ijrti.org

Meta Position: When a nitro group is in the meta position relative to the nitrile group (as in 3-nitrobenzonitrile), its electron-withdrawing influence is primarily through the inductive effect. The resonance effect of the nitro group does not extend to the meta position, resulting in a less pronounced withdrawal of electron density from the ring compared to the ortho and para positions. calvin.eduquora.com Consequently, the deactivating effect on the ring for electrophilic substitution is still significant but generally weaker than for the ortho and para isomers.

Para Position: In the para position (as in 4-nitrobenzonitrile), the nitro group exerts both a strong inductive and a strong resonance effect, effectively withdrawing electron density from the entire aromatic system. libretexts.org There are no steric interactions between the substituent and the nitrile group, allowing for optimal planar geometry and maximal resonance delocalization. This leads to a significant deactivation of the aromatic ring towards electrophilic attack.

The Hammett constants (σ) for the nitro group at the meta and para positions provide a quantitative measure of these electronic effects.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NO₂ | 0.71 | 0.78 |

These constants are derived from the ionization of substituted benzoic acids and reflect the electron-withdrawing power of the nitro group at these positions. researchgate.net

The higher positive value of σ_para compared to σ_meta quantitatively demonstrates the stronger electron-withdrawing effect of the nitro group from the para position, owing to the combination of inductive and resonance effects. While a standard σ_ortho value is not typically used due to steric complications, the reactivity of ortho-substituted compounds often reflects an electronic effect that is comparable to or even stronger than the para-substituted analog, albeit with superimposed steric influences. libretexts.org

Comparative Studies with Structural Analogues and Isomers

Ortho- vs. Meta- vs. Para-Nitrophenyl Isomers

The location of the nitro group on the phenyl ring relative to the 2-methylpropanenitrile substituent gives rise to three distinct positional isomers: ortho, meta, and para. These isomers, while sharing the same molecular formula, exhibit notable differences in their chemical behavior due to variations in electronic and steric effects.

The nitro group (–NO₂) is a potent electron-withdrawing group, exerting its influence through both the inductive (–I) and resonance (–R or –M) effects. quora.comijrti.org This withdrawal of electron density has a significant impact on the reactivity of both the aromatic ring and the benzylic position.

Inductive Effect (–I): The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the ring through the sigma bond. This effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions. quora.com

Resonance Effect (–R): The nitro group strongly withdraws electron density from the pi system of the benzene (B151609) ring. Resonance structures show the development of a partial positive charge on the ortho and para carbons, but not on the meta carbon. quora.com This deactivation is therefore most pronounced at the ortho and para positions.

Reactivity of the Aromatic Ring: Due to these electronic effects, the benzene ring in all three isomers is significantly deactivated towards electrophilic aromatic substitution compared to benzene itself. Because the deactivation is greatest at the ortho and para positions, electrophilic attack is directed to the meta position, which is comparatively less electron-deficient. ijrti.orgmasterorganicchemistry.com

Conversely, for nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of the nitro group stabilizes the negative charge of the Meisenheimer complex intermediate. This stabilization is most effective when the nitro group is at the ortho or para position, thus activating these positions for nucleophilic attack. quora.com

Reactivity at the Benzylic Position: The electron-withdrawing properties of the nitrophenyl group influence the reactivity of the quaternary benzylic carbon. The para-nitro isomer is considered to have the most pronounced electron-withdrawing effect due to the full expression of its resonance effect without steric interference. The ortho and meta isomers exhibit comparatively reduced electron-withdrawing effects. In the ortho isomer, steric hindrance between the nitro group and the bulky 2-methylpropanenitrile substituent can force the nitro group out of the plane of the benzene ring, diminishing the orbital overlap required for resonance. ijrti.orgnumberanalytics.com

| Isomer | Dominant Electronic Effects | Predicted Ring Reactivity (Electrophilic Attack) | Predicted Ring Reactivity (Nucleophilic Attack) | Steric Hindrance |

|---|---|---|---|---|

| Ortho | Strong Inductive (–I), Sterically Hindered Resonance (–R) | Strongly Deactivated (Meta-directing) | Activated, but sterically hindered | High |

| Meta | Strong Inductive (–I), No Resonance at substituent position | Deactivated (Meta-directing by default) | Minimally Activated | Low |

| Para | Strong Inductive (–I), Strong Resonance (–R) | Strongly Deactivated (Meta-directing) | Strongly Activated | Low |

A common synthetic pathway for α-aryl-isobutyronitriles involves the nucleophilic substitution of an appropriately substituted aryl halide with the anion of isobutyronitrile (B166230). This reaction is typically a form of nucleophilic aromatic substitution (SNAr), especially when an activating group like a nitro group is present on the aromatic ring.

The plausible synthetic route would be: o/m/p-Chloronitrobenzene + Isobutyronitrile anion → 2-Methyl-2-(o/m/p-nitrophenyl)propanenitrile

The efficiency of this synthesis would be expected to vary significantly between the isomers:

Para-Isomer: The synthesis of 2-methyl-2-(4-nitrophenyl)propanenitrile (B187685) is expected to be the most efficient. The para-nitro group strongly activates the carbon atom bearing the chlorine for nucleophilic attack and presents no steric hindrance to the incoming nucleophile.

Ortho-Isomer: The synthesis of 2-Methyl-2-(2-nitrophenyl)propanenitrile would likely be less efficient than the para-isomer. While the ortho-nitro group also strongly activates the ring for SNAr, the significant steric bulk of the nitro group adjacent to the reaction site would hinder the approach of the isobutyronitrile anion, leading to lower reaction rates and yields. numberanalytics.comresearchgate.net

Meta-Isomer: The synthesis of 2-methyl-2-(3-nitrophenyl)propanenitrile (B1316126) via this route is predicted to be the least efficient, or may not proceed at all under standard SNAr conditions. The meta-nitro group does not activate the reaction site through resonance, making the substitution much more difficult. Alternative synthetic methods, such as transition-metal-catalyzed cross-coupling, might be required.

Comparison with Related Alpha-Substituted Propanenitriles

The gem-dimethyl groups at the alpha-position of this compound are critical to its chemical character. Replacing these methyl groups with other substituents allows for a systematic evaluation of steric and electronic effects on the molecule's properties.

The alpha-carbon in this series is a quaternary center, meaning it lacks an acidic alpha-hydrogen. Therefore, reactions involving enolate formation, which are common for other nitriles, are not possible. surrey.ac.uk The reactivity is instead focused on the nitrile group, the aromatic ring, and the nitro group.

| Alpha-Substituents (R, R') on 2-(2-nitrophenyl)-2-R,R'-propanenitrile | Relative Steric Hindrance | Influence on Reactivity |

|---|---|---|

| H, H | Very Low | Allows for α-deprotonation and enolate chemistry. Low steric hindrance at nitrile and aromatic ring. |

| CH₃, H | Low | Allows for α-deprotonation. Minimal steric hindrance at nitrile group. |

| CH₃, CH₃ | Moderate | No α-hydrogen. Provides significant steric shielding to the nitrile group and hinders rotation of the phenyl ring. |

| CH₂CH₃, CH₂CH₃ | High | No α-hydrogen. Increased steric bulk further restricts access to the nitrile and ortho position of the ring. |

| Phenyl, CH₃ | High | No α-hydrogen. Introduces additional electronic effects (conjugation) and significant steric bulk. |

Increasing the size of the alkyl groups at the alpha-position (e.g., from methyl to ethyl or isopropyl) would increase the steric hindrance around the benzylic carbon. This would further inhibit reactions requiring access to the ortho position of the phenyl ring or the nitrile functional group. libretexts.org The synthetic utility of such bulkier analogues might lie in creating highly constrained molecular scaffolds.

Influence of Substituents on Chemical Behavior and Synthetic Utility

The chemical behavior of this compound is a composite of the effects of its three key structural motifs: the ortho-nitrophenyl group, the nitrile group, and the gem-dimethyl alpha-carbon.

Ortho-Nitrophenyl Group: This group acts as a powerful modulator of reactivity. The nitro function can be readily reduced to an amino group, providing a synthetic handle for a vast array of subsequent transformations, such as diazotization or amide formation. As discussed, it also controls the reactivity of the aromatic ring.

Nitrile Group (–C≡N): The nitrile group is a versatile functional group. It is electron-withdrawing and can undergo nucleophilic addition or hydrolysis. Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (2-methyl-2-(2-nitrophenyl)propanoic acid) or a primary amide. Reduction of the nitrile group can yield a primary amine.

Gem-Dimethyl Group: This structural feature creates a quaternary benzylic carbon. This blocks alpha-deprotonation and subsequent enolate chemistry. Its steric bulk influences the conformation of the molecule, affecting the planarity of the nitro group and shielding adjacent functional groups. numberanalytics.com

The combination of these features makes the parent compound and its analogues useful intermediates in organic synthesis. For example, the reduction of the nitro group followed by modification of the nitrile could lead to complex heterocyclic structures or pharmacologically relevant scaffolds. cymitquimica.com

| Substituent | Key Chemical Influence | Potential Synthetic Transformations |

|---|---|---|

| Ortho-Nitro Group | Strong electron-withdrawal; Steric hindrance; Activates ring for SNAr | Reduction to aniline (B41778); Directing group for substitution |

| Nitrile Group | Electrophilic carbon; Can be hydrolyzed or reduced | Conversion to carboxylic acid, amide, or primary amine |

| Gem-Dimethyl Group | Creates quaternary center; Provides steric bulk | Blocks enolization; Influences molecular conformation and reactivity of nearby groups |

Advanced Applications and Future Research Directions in Chemical Science

Utilization in the Development of Specialty Chemicals and Materials

2-Methyl-2-(2-nitrophenyl)propanenitrile serves as a valuable intermediate in the synthesis of more complex organic molecules and specialty chemicals. The presence of two key functional groups—the nitrile and the nitro group—on a compact scaffold allows for diverse and sequential chemical transformations.

Nitrile Group Transformations: The nitrile moiety can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open pathways to various derivatives such as amino acids, amides, and polymers.

Nitro Group Transformations: The nitro group is readily reduced to an amino group, a fundamental transformation in organic synthesis. The resulting aniline (B41778) derivative is a key precursor for the synthesis of dyes, pharmaceuticals, and other fine chemicals. For instance, the reduction of the related compound 2-Methyl-2-(4-nitrophenyl)propanenitrile (B187685) yields 2-Methyl-2-(4-aminophenyl)propanenitrile.

The strategic placement of the nitro group at the ortho position, as opposed to the more common para position, can influence the reactivity and properties of its derivatives due to steric hindrance and altered electronic effects. This makes it a useful building block for materials where specific molecular conformations are desired.

Design and Synthesis of Novel Chemical Libraries and Analogues

Chemical libraries, which are large collections of diverse but structurally related compounds, are crucial for drug discovery and materials science. This compound is an excellent candidate for a central scaffold in the design and synthesis of such libraries. The core structure can be systematically modified at several points to generate a wide array of analogues.

A common strategy involves a "split-and-pool" combinatorial approach where a core molecule is subjected to a series of reactions with different building blocks. rsc.org For this compound, a potential synthetic library design could involve:

Reduction of the nitro group: This creates a primary amine functionality.

Acylation/Sulfonylation: The newly formed amine can be reacted with a diverse set of carboxylic acids or sulfonyl chlorides to create a large library of amide or sulfonamide derivatives.

Modification of the nitrile group: The nitrile can be converted to other functional groups, further increasing the diversity of the library.

By employing chemoinformatic methods, building blocks can be selected to ensure the resulting library has a wide range of physicochemical properties, maximizing the potential for discovering novel bioactive compounds or materials with unique characteristics. rsc.org This approach allows for the efficient exploration of chemical space around the core this compound scaffold.

Catalysis and Reaction Initiation Studies

While not a catalyst itself, this compound is a relevant substrate for studies in catalysis, particularly concerning the selective transformation of nitrile groups. The hydrolysis of nitriles to carboxylic acids is a fundamental reaction that often requires harsh conditions (strong acids or bases). researchgate.net There is significant interest in developing milder and more environmentally friendly catalytic methods.

Nitrilases, a class of enzymes, have emerged as valuable biocatalysts for the green synthesis of carboxylic acids from nitriles, as they operate in aqueous media under mild conditions and can exhibit high selectivity. researchgate.net this compound could serve as a model substrate to explore the activity and selectivity of novel nitrilases or other chemocatalysts. Such studies are crucial for expanding the synthetic utility of catalytic systems and developing more sustainable chemical processes. researchgate.net

Exploration in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of molecules held together by noncovalent interactions. mdpi.com Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired properties based on an understanding of these intermolecular interactions. ias.ac.in

The structure of this compound contains several features conducive to forming controlled supramolecular assemblies:

Aromatic Ring: The nitrophenyl group can participate in π-π stacking interactions, a common motif for organizing molecules in the solid state. mdpi.com

Nitro Group: The oxygen atoms of the nitro group are potential hydrogen bond acceptors.

Nitrile Group: The nitrogen of the nitrile can also act as a weak hydrogen bond acceptor.

The influence of substituents on the supramolecular arrangement is significant. mdpi.com Studies on related molecules, such as N′-(4-methyl-2-nitrophenyl)benzohydrazide, show that the 2-nitrophenyl moiety can drive the formation of one-dimensional columnar packing through a combination of hydrogen bonding and π-π stacking. mdpi.com Furthermore, compounds containing the 2-nitrophenyl group are known to exhibit polymorphism, where a compound can exist in multiple crystal forms with different physical properties. A notable example is 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, known as "ROY," which is famous for its numerous red, orange, and yellow polymorphs. ias.ac.inias.ac.in This suggests that this compound could also form interesting and potentially useful polymorphic structures, making it a target for exploration in crystal engineering.

Green Chemistry Considerations in Synthetic Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Evaluating the environmental performance of synthetic routes is a key aspect of this field.

Two widely used metrics for evaluating the environmental footprint of a chemical process are the E-Factor and Process Mass Intensity (PMI). mdpi.com

E-Factor: The ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is better. semanticscholar.org

Process Mass Intensity (PMI): The ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a more efficient and greener process. semanticscholar.org

| Synthetic Method | E-Factor (kg waste/kg product) | Process Mass Intensity (PMI) |

|---|---|---|

| NaH/MeI Alkylation | 14.6 | 18.9 |

| Ionic Liquid Method | 8.2 | 12.4 |

| Gas-Phase Catalytic Methylation | 1.1 | 3.8 |

Table 1. Comparison of Green Chemistry Metrics for Different Synthetic Routes to 2-Methyl-2-(4-nitrophenyl)propanenitrile. Data highlights that the gas-phase method is significantly greener than the ionic liquid and traditional alkylation methods.

Regulatory pressures and a growing commitment to sustainability favor the development of processes with lower E-Factors and PMIs, such as gas-phase and continuous flow chemistry approaches.

A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones, and the ability to recycle these catalysts is crucial for both environmental and economic reasons. researchgate.net Again, using the synthesis of the para-isomer as an analogue, catalyst recycling protocols have been developed for different synthetic routes.

| Catalyst System | Recycling Protocol | Performance |

|---|---|---|

| Ionic Liquids | Vacuum distillation | 93% recovery |

| NaY Zeolite (Gas-Phase) | Calcination at 550°C for 4 hours | Less than 2% activity loss after regeneration |

The development of robust catalyst recycling protocols is essential for the industrial-scale implementation of greener synthetic methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。